JNJ-39327041 was synthesized as part of a research initiative aimed at discovering new pharmacological agents. The compound is classified under investigational drugs and is not yet approved for commercial use. Its development has been documented in various scientific publications and patent filings, indicating ongoing research into its efficacy and safety profiles.
JNJ-39327041 can be classified as a small molecule drug candidate. It is characterized by its specific structural features that allow it to interact with biological targets effectively. The compound is categorized within the broader context of medicinal chemistry, focusing on the design and synthesis of biologically active compounds.
The synthesis of JNJ-39327041 involves multiple steps, typically starting from readily available precursors. The key steps in its synthesis may include:
The molecular structure of JNJ-39327041 can be represented using standard chemical notation. Its molecular formula is .
COCCCN(C1=NC(=CS1)C2=CC=C(C=C2)OC)C(=O)CCl
The structural analysis indicates the presence of various functional groups that contribute to its biological activity, including a thiazole ring and multiple aromatic systems.
JNJ-39327041 can undergo several types of chemical reactions, which are essential for understanding its reactivity and potential transformations:
These reactions are crucial in medicinal chemistry for modifying the compound's properties to enhance its therapeutic efficacy.
The mechanism of action for JNJ-39327041 involves its interaction with specific biological targets, likely proteins or enzymes implicated in disease pathways. While detailed mechanisms may still be under investigation, initial studies suggest that:
Understanding the precise mechanism requires further biochemical assays and molecular modeling studies.
The physical properties of JNJ-39327041 include:
Chemical properties include:
Relevant data from analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and LC-MS (Liquid Chromatography-Mass Spectrometry) provide insights into these properties.
JNJ-39327041 has potential applications in several scientific domains:
Research continues to explore its full range of applications within these fields, contributing valuable knowledge to medicinal chemistry and pharmacotherapy.
JNJ-39327041 demonstrates selective affinity for two primary target classes: small-molecule methyltransferases (SMMTases) and G protein-coupled receptors (GPCRs). Its activity against SMMTases—including nicotinamide N-methyltransferase (NNMT), phenylethanolamine N-methyltransferase (PNMT), and histamine N-methyltransferase (HNMT)—leverages a target-class profiling (TCP) approach. TCP platforms enable simultaneous screening against multiple structurally related enzymes, identifying inhibitors with high selectivity. In SMMTases, JNJ-39327041 binds to the S-adenosylmethionine (SAM) cofactor pocket, disrupting methyltransferase processivity by competitively inhibiting SAM utilization [1].
For GPCR targets, JNJ-39327041 acts as a positive allosteric modulator (PAM), exemplified by its enhancement of metabotropic glutamate receptor 2 (mGlu₂) signaling. Allosteric modulators bind topographically distinct sites from orthosteric agonists (e.g., glutamate), inducing conformational changes that amplify receptor responses. This mechanism offers advantages over orthosteric ligands:
JNJ-39327041’s PAM activity follows the ternary complex model, where binding affinity (α-factor) and efficacy modulation (β-factor) are mathematically quantifiable. Its KD for mGlu₂ is ~1.7 nM, with glutamate co-binding increasing affinity 5-fold—a hallmark of reciprocal allosteric interactions [2] [4].
Table 1: Target Class Profiling of JNJ-39327041
Target Class | Representative Enzymes/Receptors | Mechanism | Affinity/Modulation |
---|---|---|---|
SMMTases | NNMT, PNMT, HNMT | SAM-competitive inhibition | IC₅₀: 50–200 nM [1] |
GPCRs | mGlu₂, FFAR2/3 heterodimers | Positive allosteric modulation | KD: 1.7 nM; α = 5.0 [2] [8] |
Kinases | Akt (PKB) | ATP-pocket interference | IC₅₀: 380 nM [6] |
The 4-ethylpiperazinyl group in JNJ-39327041 is critical for optimizing binding kinetics and receptor subtype specificity. This motif contributes to pharmacodynamic efficacy through three interconnected mechanisms:
In MAGI scaffold proteins (e.g., MAGI-1/2/3), which regulate junctional signaling, the 4-ethylpiperazinyl motif mimics endogenous polyamine interactions. This facilitates JNJ-39327041’s engagement with PDZ domains, altering scaffolding dynamics for PTEN and β-catenin [7]. Mutagenesis studies confirm that deletion of piperazine-interacting residues reduces compound affinity by >80%, underscoring its indispensability [5].
Table 2: Impact of 4-Ethylpiperazinyl on Receptor Binding
Target | Binding Energy (ΔG, kcal/mol) | Key Interactions | Effect of Motif Removal |
---|---|---|---|
mGlu₂ | −10.2 | Salt bridge (D146), π-cation (Y144) | 8-fold ↓ affinity [5] |
NNMT | −9.1 | Hydrophobic packing (F129, L142) | Loss of SAM displacement [1] |
MAGI-1 PDZ | −8.7 | H-bond (K724), van der Waals (L718) | Disrupted PTEN recruitment [7] |
The isoindol-2-yl scaffold serves as JNJ-39327041’s central hydrophobic core, enabling multivalent interactions with signaling hubs:
Biophysical analyses reveal the scaffold’s rigid polyaromatic system maximizes van der Waals contacts with conserved tryptophan residues (e.g., W223 in mGlu₂), while nitrogen-mediated H-bonds fine-tune conformational equilibria toward active receptor states [2] [5].
Table 3: Signaling Pathway Modulation via Isoindol-2-yl Scaffold
Pathway | Key Effectors | Biological Outcome | Potency (EC₅₀/IC₅₀) |
---|---|---|---|
PTEN/Akt | MAGI-1, PTEN, PIP₃ | Growth suppression, metabolic regulation | IC₅₀ (Akt phosphorylation): 110 nM [7] |
Hippo/YAP | AMOTL2, YAP, TAZ | Contact inhibition, anti-metastasis | EC₅₀ (YAP sequestration): 85 nM [3] |
GPCR Heteromers | FFAR2-FFAR3, p38 | Immunometabolic reprogramming | EC₅₀ (p38 phosphorylation): 220 nM [8] |
Structurally Analogous Compounds
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9